3-(Propan-2-yl)oxetane-3-carboxylic acid
Overview
Description
3-(Propan-2-yl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O3/c1-5(2)7(6(8)9)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9) . The compound has a Canonical SMILES representation of CC©C1(COC1)C(=O)O .Physical And Chemical Properties Analysis
The compound has a melting point of 52-54 degrees Celsius . The compound’s exact mass and monoisotopic mass are 144.078644241 g/mol . It has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Bioisostere for Carboxylic Acid Functional Group
The oxetane ring, specifically oxetan-3-ol, has been evaluated as a potential bioisostere for the carboxylic acid functional group. This is based on its ability to serve as an isostere of the carbonyl moiety, suggesting its utility in drug design and synthesis. A series of model compounds were synthesized and evaluated, demonstrating that oxetane derivatives could indeed function as isosteric replacements for the carboxylic acid moiety, with implications for the development of new therapeutic agents (Lassalas et al., 2017).
Synthesis of Oxetane Derivatives
A gold-catalyzed synthesis method for oxetan-3-ones from readily available propargylic alcohols has been developed, highlighting the ease and efficiency of generating oxetane derivatives. This method does not require the exclusion of moisture or air, indicating its practicality for drug discovery and synthesis. The formation of the strained oxetane ring through this process supports the potential for oxetan-3-ones as valuable substrates in medicinal chemistry (Ye, He, & Zhang, 2010).
Oxetane-based Monomers and Polymers
Oxetane-based monomers and polymers have been synthesized, demonstrating their applications in creating materials with desirable optical, photophysical, electrochemical, and thermal properties. These materials, due to their glass-forming abilities and high molecular weights, present new opportunities in the development of advanced materials with specific functional characteristics (Andrikaityte et al., 2012).
Chemical Synthesis and Medicinal Applications
The synthesis of oxetan-3-ol from epoxy chloropropane is reported, showcasing a method involving several steps including esterification and ring-closure reactions. Oxetan-3-ol and its derivatives, such as oxetan-3-one, are highlighted for their usefulness in synthetic and medicinal chemistry, serving as precursors to further oxetane derivatives with potential bioactivity (Tianxiang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yloxetane-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(6(8)9)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZNVDAVOQZKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554642 | |
Record name | 3-(Propan-2-yl)oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114012-39-4 | |
Record name | 3-(Propan-2-yl)oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.